
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 is a deuterated derivative of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the compound, which can be useful in various scientific applications
Vorbereitungsmethoden
The synthesis of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate deuterated starting materials, such as deuterated benzene and deuterated pyridine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Synthetic Route: The synthetic route may involve a series of steps, including nucleophilic substitution and cyclization reactions, to form the desired pyridone ring structure.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 has several scientific research applications, including:
Chemistry: In chemistry, it is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.
Biology: In biological research, it can be used to study metabolic pathways and enzyme interactions, as the deuterium atoms can influence reaction kinetics.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: In the chemical industry, it can be used in the synthesis of other deuterated compounds, which are valuable in various applications, including drug development and materials science.
Wirkmechanismus
The mechanism of action of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This can influence the compound’s binding affinity and activity at target sites, such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 can be compared with other similar compounds, such as:
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone: The non-deuterated version of the compound, which may have different kinetic properties due to the absence of deuterium.
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d3: A partially deuterated version with fewer deuterium atoms, which may exhibit intermediate properties between the fully deuterated and non-deuterated forms.
Other Pyridone Derivatives: Compounds with similar pyridone structures but different substituents, which can have varying chemical and biological properties.
The uniqueness of this compound lies in its deuterium content, which can provide distinct advantages in scientific research and pharmaceutical development.
Eigenschaften
Molekularformel |
C16H12N2O |
|---|---|
Molekulargewicht |
253.31 g/mol |
IUPAC-Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H/i1D,2D,3D,6D,7D |
InChI-Schlüssel |
JHBMGQOABUXDND-FSTBWYLISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C3=CC=CC=N3)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



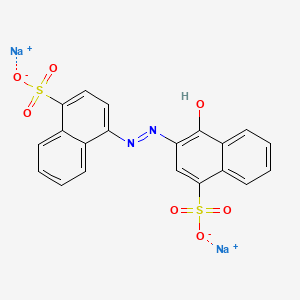

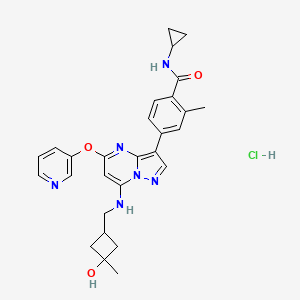
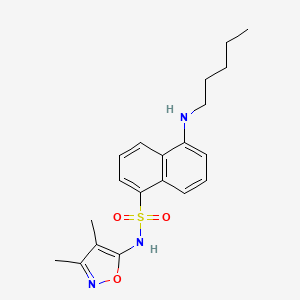
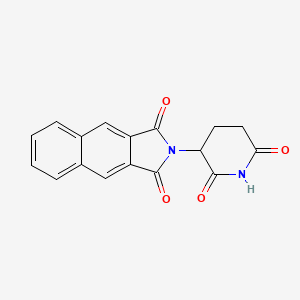
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)

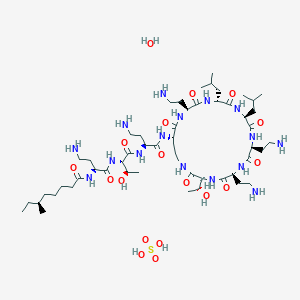

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)



